molecular formula C17H26N2O2 B062401 (S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate CAS No. 169447-69-2

(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Cat. No.: B062401
CAS No.: 169447-69-2
M. Wt: 290.4 g/mol
InChI Key: ZPDZNQZBTLCTDV-AWEZNQCLSA-N
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Description

(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor : "(S)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate" is a crucial intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis method for this compound has been developed, with a total yield of up to 80.2%, which is advantageous for industrial-scale production due to the simplicity of operation and easily obtainable raw materials (Chen Xin-zhi, 2011).

  • Histamine H4 Receptor Ligands : This compound plays a role in the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R), contributing to the development of anti-inflammatory agents and antinociceptive activity in pain models. This indicates its potential in creating H4R antagonists for pain relief (R. Altenbach et al., 2008).

  • Chiral Auxiliary Applications : The compound has been used as a chiral auxiliary in various synthetic reactions, including the preparation of enantiomerically pure compounds and in dipeptide synthesis. Its effectiveness as a chiral auxiliary and building block in peptide synthesis highlights its versatility in stereoselective synthesis (A. Studer, T. Hintermann, D. Seebach, 1995).

  • Anticancer Drug Synthesis : It serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound indicates its significance in the development of effective drugs to overcome resistance problems in cancer treatment (Binliang Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZNQZBTLCTDV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439733
Record name (S)-1-tert-butoxycarbonyl-2-methyl-4-benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-69-2
Record name (S)-1-tert-butoxycarbonyl-2-methyl-4-benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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